![molecular formula C22H34N4O2 B4627527 N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)

N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in derivatives with potential inotropic activity or other pharmacological effects. For instance, a series of derivatives were synthesized to evaluate their positive inotropic activity, which involved measuring the stroke volume on isolated rabbit heart preparations, showing some compounds had favorable activity compared to standard drugs like milrinone (Zhang et al., 2008). Another approach involved the Passerini three-component reaction, facilitating the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in one pot at room temperature with quantitative yields (Taran et al., 2014).

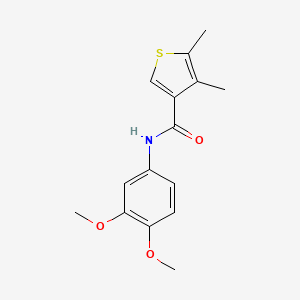

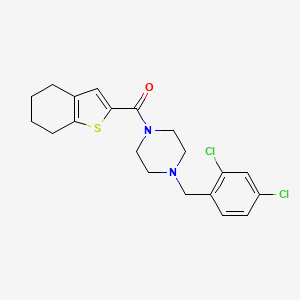

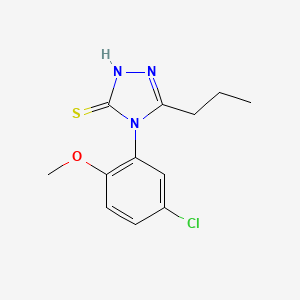

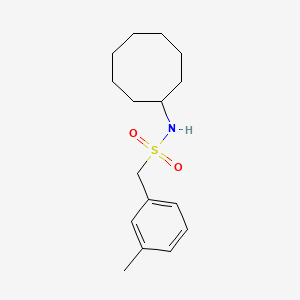

Molecular Structure Analysis

The molecular structure of compounds within this class often includes quinoline or dihydroquinoline moieties linked to various functional groups that influence their pharmacological activity. Detailed structural analysis through NMR, LC-MS, and EI-MS analysis confirms the precise arrangements of atoms and the presence of specific functional groups essential for their biological activity (Berest et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including aminolysis, alkylation, and condensation, which are critical for their synthesis and modification. The introduction of different substituents through these reactions can significantly alter the compounds' chemical properties and biological activities, as observed in their anticancer, antibacterial, and inotropic activities (Kovalenko et al., 2012).

Applications De Recherche Scientifique

Positive Inotropic Activity

Compounds structurally related to N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide, such as N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, have been synthesized and evaluated for their positive inotropic activity. These compounds demonstrated favorable activity compared to the standard drug, milrinone, indicating potential for heart failure treatment or management without directly indicating drug usage or dosage information (Zhang et al., 2008).

Structural and Inclusion Compound Studies

Research on structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives has been conducted. These studies offer insights into the chemical interactions and potential applications of such compounds in creating materials with unique properties, such as enhanced fluorescence emission, without delving into drug-related uses or side effects (Karmakar et al., 2007).

Crystal Structure Analysis

The crystal structure of molecules similar to the compound has been determined, providing a foundational understanding of their conformation and potential interactions with biological targets. Such studies are crucial for drug design and material science applications, focusing on the structural aspects rather than pharmacological effects (Kido et al., 1994).

Serotonin Receptor Studies

Research on compounds like quipazine, which share functional groups or structural motifs with the compound of interest, has explored their effects on serotonin receptors in the brain. These studies contribute to a broader understanding of neurotransmitter systems and potential therapeutic targets for neurological conditions, avoiding discussions on dosage and side effects (Fuller et al., 1976).

Propriétés

IUPAC Name |

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c1-17(2)16-26-14-11-24-22(28)20(26)15-21(27)23-10-6-13-25-12-5-8-18-7-3-4-9-19(18)25/h3-4,7,9,17,20H,5-6,8,10-16H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSOAJZKWPDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNC(=O)C1CC(=O)NCCCN2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-2-(1-isobutyl-3-oxopiperazin-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)

![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)